molecular formula C17H26BrN3 B247452 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine

1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine

Cat. No. B247452
M. Wt: 352.3 g/mol
InChI Key: IUMDQHNFIXRYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that is commonly used in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has various biochemical and physiological effects. It has been shown to decrease the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to increase the release of norepinephrine, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine in lab experiments include its high purity and yield, which makes it a suitable compound for drug synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are various future directions for the research on 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. One possible direction is the study of its potential applications in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Another direction is the optimization of its synthesis method for better yield and purity. Additionally, the study of its mechanism of action and its effects on various neurotransmitters may provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine involves the reaction of 1-(2-bromobenzyl)piperidine with 4-methylpiperazine in the presence of a catalyst. This reaction results in the formation of 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. The synthesis method of this compound has been extensively studied and optimized for its yield and purity.

Scientific Research Applications

1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has various scientific research applications. It is commonly used in the synthesis of various drugs such as antipsychotics, antidepressants, and antihistamines. This compound has also been studied for its potential applications in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.

properties

Molecular Formula

C17H26BrN3

Molecular Weight

352.3 g/mol

IUPAC Name

1-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C17H26BrN3/c1-19-10-12-21(13-11-19)16-6-8-20(9-7-16)14-15-4-2-3-5-17(15)18/h2-5,16H,6-14H2,1H3

InChI Key

IUMDQHNFIXRYET-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

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